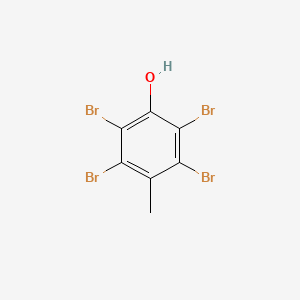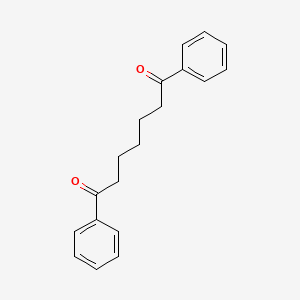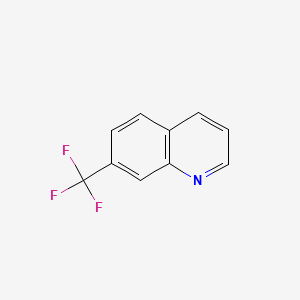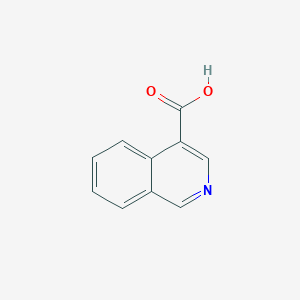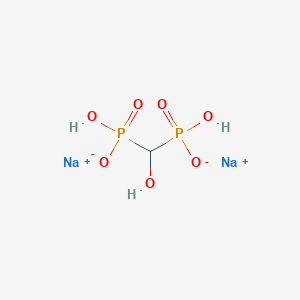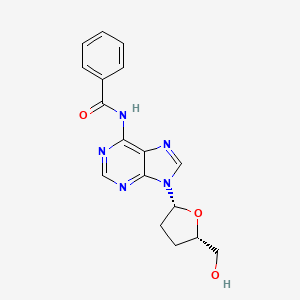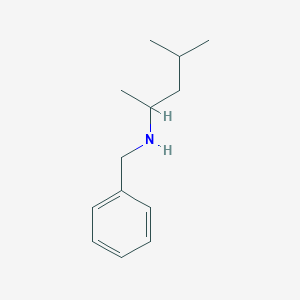
9,10-二(1-萘基)蒽
描述
9,10-Di(1-naphthyl)anthracene is a chemical compound with the molecular formula C34H22 . It is often used as electroluminescence materials in organic light-emitting diodes . The molecule has a molecular weight of 430.5 g/mol .
Synthesis Analysis
The synthesis of 9,10-Di(1-naphthyl)anthracene involves the use of bulky substituents at the 9 and 10 positions of anthracene . The rigid naphthyl substituents effectively isolate the anthracene chromophore, generating blue electroluminescence .
Molecular Structure Analysis
The molecular structure of 9,10-Di(1-naphthyl)anthracene consists of two naphthyl groups attached to the 9 and 10 positions of an anthracene core . The structure is characterized by hindered rotation about the σ-bond between the naphthyl and anthracene chromophore .
Chemical Reactions Analysis
The chemical reactions of 9,10-Di(1-naphthyl)anthracene are characterized by the formation of two possible stereoisomers, anti and syn . These isomers have different solubilities and thermal properties .
Physical And Chemical Properties Analysis
9,10-Di(1-naphthyl)anthracene has a density of 1.2±0.1 g/cm3, a boiling point of 577.5±45.0 °C at 760 mmHg, and a flash point of 304.1±22.8 °C . It is soluble in non-polar solvents such as chloroform, dichloromethane, and benzene, but almost insoluble in water .
科学研究应用
Organic Light-Emitting Devices (OLEDs)
9,10-Di(1-naphthyl)anthracene (ADN) is widely used as a host material in Organic Light-Emitting Devices (OLEDs) . It is known for its high thermal and morphological stability . In OLEDs, ADN is used as a wide band gap host material. The devices show high efficiency and stability .
Red OLEDs
ADN has been used in the development of red OLEDs . By utilizing a two-step energy transfer from ADN to other materials, pure red organic light-emitting devices have been achieved, which show improved optical and electrical characteristics .
Blue OLEDs
ADN is also used as a host material for blue OLEDs . Its wide energy band gap makes it a promising host material for full-color OLEDs .
Solution Processed Blue Fluorescent OLEDs
A series of new asymmetric anthracene derivatives have been synthesized for use in the light-emitting layer of solution-processed blue fluorescent OLEDs . These could be used both as host and dopant .
Electrochemistry and Spectroscopy
9,10-Di(1-naphthyl)anthracene has been studied in the field of electrochemistry and spectroscopy . It provides insights into the behavior of aromatic hydrocarbons .
Chemical Structure Analysis
The chemical structure of 9,10-Di(1-naphthyl)anthracene has been analyzed using various techniques, providing valuable data for further research .
作用机制
Target of Action
9,10-Di(1-naphthyl)anthracene is an organic compound that is primarily used in the field of optoelectronics . It is often used as a host material for Förster energy transfer in organic light-emitting diodes (OLEDs) . The primary targets of this compound are the organic semiconductors in these devices.
Mode of Action
The compound interacts with its targets by facilitating energy transfer. It acts as a host material, providing a platform for the energy transfer to occur . This interaction results in the emission of light, which is the fundamental operation of OLEDs.
Biochemical Pathways
Instead, it is involved in physical processes such as energy transfer and light emission in OLEDs .
Result of Action
The result of the action of 9,10-Di(1-naphthyl)anthracene is the efficient emission of light in OLEDs . By acting as a host material for energy transfer, it enables the production of high-quality, energy-efficient light sources.
Action Environment
The action of 9,10-Di(1-naphthyl)anthracene is influenced by environmental factors such as temperature and humidity. For instance, it needs to be stored at room temperature in a cool, dry place . These conditions help maintain the stability and efficacy of the compound in its applications.
未来方向
9,10-Di(1-naphthyl)anthracene is often used as electroluminescence materials in organic light-emitting diodes . Its high thermal stability and morphological stability make it a promising material for use in the light-emitting layer of solution-processed blue fluorescent organic light-emitting diodes .
属性
IUPAC Name |
9,10-dinaphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNJZSGBZMLRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293541 | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26979-27-1 | |
| Record name | 26979-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 9,10-Di(1-naphthyl)anthracene?
A1: 9,10-Di(1-naphthyl)anthracene consists of a central anthracene unit with two naphthyl groups attached to the 9th and 10th positions. [] While its molecular formula is C34H22, the specific structural details, like the dihedral angle between the anthracene and naphthalene rings, can vary. For instance, in the anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate, this angle is 83.96°.[2]
Q2: How does the structure of 9,10-Di(1-naphthyl)anthracene derivatives influence their application in OLEDs?
A2: Derivatives of 9,10-Di(1-naphthyl)anthracene, like 2,3;6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN), show promise as hole-transporting/electron-blocking layers in organic light-emitting devices (OLEDs). [] The presence of methoxy groups influences the HOMO/LUMO energy levels, making them suitable for efficient hole transport. []
Q3: What makes 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) a suitable host material in OLEDs?
A3: α,α-MADN stands out as a wide band gap host material, facilitating efficient Förster energy transfer to deep blue fluorescent dopants like BD-1. [] This allows for the fabrication of deep blue OLEDs with improved color coordinates and efficiency compared to devices using the β,β-isomeric host (MADN). []
Q4: Are there any advantages to using 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) with specific dopants?
A4: α,α-MADN demonstrates excellent compatibility with the deep blue dopant SK-1. [, ] This pairing leads to highly efficient blue OLEDs with stable color output even at varying drive current densities, making it suitable for full-color OLED applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



